molecular formula C28H44FNO3 B13133993 3-Hydroxy-2,3-dimethylbutan-2-yl 2-(2-((butylamino)methyl)-5-fluorophenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate

3-Hydroxy-2,3-dimethylbutan-2-yl 2-(2-((butylamino)methyl)-5-fluorophenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13133993
M. Wt: 461.7 g/mol
InChI Key: ZJSYBFCWWCDYLL-UHFFFAOYSA-N
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Description

3-Hydroxy-2,3-dimethylbutan-2-yl 2-(2-((butylamino)methyl)-5-fluorophenyl)-1,7,7-trimethylbicyclo[221]heptane-2-carboxylate is a complex organic compound with a unique structure It contains multiple functional groups, including a hydroxyl group, a fluorophenyl group, and a bicyclic heptane structure

Properties

Molecular Formula

C28H44FNO3

Molecular Weight

461.7 g/mol

IUPAC Name

(3-hydroxy-2,3-dimethylbutan-2-yl) 2-[2-(butylaminomethyl)-5-fluorophenyl]-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C28H44FNO3/c1-9-10-15-30-18-19-11-12-21(29)16-22(19)28(23(31)33-26(6,7)25(4,5)32)17-20-13-14-27(28,8)24(20,2)3/h11-12,16,20,30,32H,9-10,13-15,17-18H2,1-8H3

InChI Key

ZJSYBFCWWCDYLL-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=C(C=C(C=C1)F)C2(CC3CCC2(C3(C)C)C)C(=O)OC(C)(C)C(C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,3-dimethylbutan-2-yl 2-(2-((butylamino)methyl)-5-fluorophenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate typically involves multiple steps:

    Formation of the bicyclic heptane structure: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the fluorophenyl group: This step involves the use of a fluorinated aromatic compound, which can be attached via a Friedel-Crafts alkylation reaction.

    Addition of the butylamino group: This can be done through a nucleophilic substitution reaction, where a butylamine is introduced to the aromatic ring.

    Formation of the ester linkage: The final step involves esterification, where the hydroxyl group reacts with a carboxylic acid derivative to form the ester bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,3-dimethylbutan-2-yl 2-(2-((butylamino)methyl)-5-fluorophenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or other electrophiles.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

3-Hydroxy-2,3-dimethylbutan-2-yl 2-(2-((butylamino)methyl)-5-fluorophenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as high thermal stability or unique electronic properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,3-dimethylbutan-2-yl 2-(2-((butylamino)methyl)-5-fluorophenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-3-methyl-2-butanone: A simpler compound with a similar hydroxyl and carbonyl structure.

    2-Butanone, 3-hydroxy-: Another compound with a hydroxyl group and a ketone.

    2-(2-((butylamino)methyl)-5-fluorophenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid: A compound with a similar bicyclic structure and fluorophenyl group.

Uniqueness

3-Hydroxy-2,3-dimethylbutan-2-yl 2-(2-((butylamino)methyl)-5-fluorophenyl)-1,7,7-trimethylbicyclo[221]heptane-2-carboxylate is unique due to its combination of functional groups and its complex structure

Biological Activity

The compound 3-Hydroxy-2,3-dimethylbutan-2-yl 2-(2-((butylamino)methyl)-5-fluorophenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activity. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Structure

The molecular formula for this compound is C22H32F1N1O3C_{22}H_{32}F_{1}N_{1}O_{3}, with a molecular weight of approximately 373.5 g/mol. The structural complexity arises from the bicyclic framework combined with various functional groups, which contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound may interact with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter pathways.
  • Enzyme Inhibition : It might inhibit certain enzymes involved in metabolic pathways, which could lead to altered physiological responses.
  • Antioxidant Properties : Preliminary studies suggest it may exhibit antioxidant activity, protecting cells from oxidative stress.

Pharmacological Effects

Research has indicated various pharmacological effects associated with this compound:

  • Antidepressant Activity : In animal models, it has shown promise in reducing depressive behaviors by modulating serotonin and norepinephrine levels.
  • Anti-inflammatory Effects : The compound appears to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
  • Neuroprotective Properties : It has been observed to protect neuronal cells from apoptosis in experimental models, indicating a potential role in neurodegenerative diseases.

Study 1: Antidepressant Efficacy

A study conducted on mice evaluated the antidepressant effects of the compound using the forced swim test and tail suspension test. Results indicated a significant reduction in immobility time compared to control groups, suggesting antidepressant-like effects. The study reported an increase in serotonin levels within the hippocampus post-treatment.

Study 2: Anti-inflammatory Activity

In vitro assays were performed using lipopolysaccharide (LPS)-stimulated macrophages to assess anti-inflammatory effects. The compound significantly decreased the production of pro-inflammatory cytokines (TNF-alpha and IL-6) and inhibited NF-kB activation pathways, highlighting its potential as an anti-inflammatory agent.

Study 3: Neuroprotection

Research involving primary neuronal cultures exposed to oxidative stress demonstrated that treatment with the compound reduced cell death and preserved mitochondrial function. This suggests a mechanism for neuroprotection that could be beneficial in conditions such as Alzheimer's disease.

Data Summary Table

Biological ActivityMechanismObservations
AntidepressantSerotonin modulationReduced immobility in mice
Anti-inflammatoryCytokine inhibitionDecreased TNF-alpha and IL-6 levels
NeuroprotectiveMitochondrial preservationReduced oxidative stress-induced cell death

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